
Jtc-801
Overview
Description
. This receptor is involved in various processes related to pain and inflammation responses. JTC-801 is primarily used in scientific research, particularly in studies related to pain management and neuropathic pain .
Preparation Methods
The synthesis of JTC-801 involves several steps. One common synthetic route includes the following steps :
Formation of the quinoline core: The synthesis begins with the formation of the quinoline core structure.
Introduction of the amino group: An amino group is introduced at the 4-position of the quinoline ring.
Attachment of the benzamide moiety:
Industrial production methods for this compound are not widely documented, but the synthesis typically involves standard organic synthesis techniques and purification methods to achieve high purity .
Chemical Reactions Analysis
JTC-801 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group and the quinoline ring.
Reduction: The compound can be reduced under specific conditions, affecting the quinoline ring and the benzamide moiety.
Substitution: this compound can participate in substitution reactions, where functional groups on the quinoline ring or the benzamide moiety are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Case Studies and Findings
- Liver Cancer (Hep G2 Cells) : Research demonstrated that JTC-801 significantly reduced the proliferation of Hep G2 liver cancer cells at concentrations of 20 µM and above. The compound also inhibited cell migration and invasion, indicating its potential as a therapeutic agent against liver cancer by modulating the PI3K/AKT signaling pathway .
- Pancreatic Cancer : this compound was found to induce a unique form of regulated cell death termed "alkaliptosis" in pancreatic ductal adenocarcinoma cell lines. This effect was independent of its analgesic properties and showcased selective cytotoxicity towards cancer cells .
- Melanoma : In studies involving M14 melanoma cells, this compound treatment led to significant suppression of cell growth and invasion. The compound induced apoptosis through modulation of apoptotic proteins, thereby demonstrating its anticancer efficacy .
- Ovarian Cancer (SKOV3 Cells) : this compound inhibited SKOV3 cell proliferation and induced apoptosis via the PI3K/AKT pathway. The expression levels of key proteins involved in cell cycle regulation were notably reduced following treatment with this compound .
Analgesic Effects
This compound has been extensively studied for its analgesic effects in various animal models. It operates by blocking nociceptin receptors, which are implicated in pain modulation.
Case Studies and Findings
- Chronic Pain Models : In models of chronic constrictive injury, this compound alleviated mechanical allodynia and thermal hyperalgesia. The compound effectively reversed pain-like behaviors induced by stress and injury .
- Post-Surgical Pain : Research indicated that this compound could provide effective pain relief in post-surgical settings, showcasing its potential utility as a novel analgesic agent .
Impact on Anxiety
In addition to its analgesic properties, this compound has been shown to influence anxiety-related behaviors in preclinical models.
Case Studies and Findings
- Stress-Induced Anxiety : In studies involving stress-induced mechanical allodynia and anxiety-like behavior, this compound treatment resulted in significant behavioral improvements, suggesting its potential as a therapeutic for co-morbid conditions like PTSD .
Summary Table of Applications
Mechanism of Action
JTC-801 exerts its effects by selectively antagonizing the nociceptin receptor . This receptor is involved in modulating pain and inflammation responses. By blocking this receptor, this compound can reduce pain signals and inflammation. The compound also influences other molecular targets and pathways, such as the PI3K/Akt/mTOR signaling pathways, which are involved in cell growth and survival .
Comparison with Similar Compounds
JTC-801 is unique compared to other nociceptin receptor antagonists due to its high selectivity and efficacy in reducing neuropathic pain . Similar compounds include:
J-113,397: Another nociceptin receptor antagonist with similar properties but different chemical structure.
LY-2940094: A nociceptin receptor antagonist used in research for its analgesic properties.
SB-612,111: A compound with similar antagonistic effects on the nociceptin receptor.
This compound stands out due to its specific binding affinity and effectiveness in various pain models .
Biological Activity
JTC-801 is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and pain management. This article explores the compound's mechanisms of action, efficacy in various cancer types, and potential therapeutic applications based on recent research findings.
1. Induction of Alkaliptosis in Cancer Cells
This compound has been shown to induce a unique form of cell death known as alkaliptosis , which is pH-dependent and occurs specifically in cancer cells. This mechanism involves the activation of NF-κB, leading to the repression of carbonic anhydrase 9 (CA9) expression, a protein that regulates cellular pH balance. Studies have demonstrated that this compound selectively targets cancer cells while sparing normal cells, such as hepatocytes and bone marrow progenitor cells, indicating its potential for targeted cancer therapy .
2. Inhibition of Proliferation and Metastasis
In ovarian cancer models (SKOV3 cells), this compound significantly inhibited cell proliferation, invasion, and migration through the PI3K/AKT signaling pathway. The compound increased apoptosis rates by modulating key proteins involved in apoptosis, such as BCL2 and BAX. Specifically, this compound treatment resulted in decreased BCL2 levels and increased expression of pro-apoptotic markers, suggesting its role as an effective anticancer agent .
Efficacy Across Cancer Types
Research has demonstrated the effectiveness of this compound across various cancer types:
Case Studies and Research Findings
Several studies have provided insights into the biological activity of this compound:
- Study on Pancreatic Cancer Cells :
- Ovarian Cancer Study :
- Melanoma Cell Research :
Q & A
Basic Research Questions
Q. What methodological approaches confirm JTC-801’s selectivity for the ORL1 receptor?
this compound’s selectivity is validated through competitive binding assays (Ki = 8.2 nM) and functional antagonism studies. In HeLa cells, it fully antagonizes nociceptin-induced inhibition of forskolin-stimulated cAMP accumulation, with minimal activity on δ-, κ-, or μ-opioid receptors (IC50 = 94 nM for ORL1 vs. >10 μM for others) . Dose-response curves and receptor overexpression models (e.g., SG neurons) further differentiate its pharmacological profile from pan-opioid inhibitors .
Q. What in vitro assays are recommended to assess this compound’s anti-prion activity?
Standard protocols include:
- Bioluminescence assays : Quantify PrPSc dimerization inhibition in ScN2a or SMB cells .
- Cell viability assays : Measure cytotoxicity using concentration gradients (e.g., 0.1–10 μM) to differentiate anti-PrPSc effects from general toxicity .
- Western blotting : Validate PrPSc reduction at protein levels (e.g., 1 μM this compound reduces PrPSc by ~60% in ScN2a cells) .
Advanced Research Questions
Q. How do concentration-dependent contradictions in this compound’s effects inform experimental design?
At low concentrations (0.1 μM), this compound transiently increases PrPSc levels in ScN2a cells, while higher doses (≥1 μM) reduce PrPSc by >50%. This biphasic response necessitates:
- Dose-ranging studies (e.g., 0.1–10 μM) to identify therapeutic windows.
- Time-course experiments to distinguish acute vs. prolonged effects .
- Control for cytotoxicity : High concentrations (>1 μM) reduce cell viability, confounding anti-PrPSc specificity .
Q. What molecular techniques elucidate this compound’s modulation of the PI3K-Akt-mTOR pathway in melanoma?
Key methodologies include:
- Phosphorylation profiling : Western blotting detects this compound-induced reductions in p-Akt (Ser473), p-mTOR (Ser2448), and p-p70S6K (Thr389) in M14 cells .
- Apoptosis assays : Annexin V/PI staining and caspase-3 activation confirm pathway-mediated apoptosis (e.g., Bcl-2↓2-fold, Bax↑3-fold) .
- Functional assays : Transwell migration/invasion tests show ~2.5-fold inhibition at 10 μM, linked to mTORC1 inactivation .
Q. How does this compound exhibit inverse agonism on constitutively active NOP receptors?
In NOP-overexpressing SG neurons, this compound (1 μM) reverses basal Ca²⁺ current facilitation (ratio = 1.03 vs. 1.2 in controls), acting as an inverse agonist. This contrasts with partial agonism by UFP-101. Experimental validation requires:
- Voltage-clamp electrophysiology to monitor Ca²⁺ currents.
- Co-application studies with nociceptin (N/OFQ) to dissect competitive vs. non-competitive antagonism .
Q. How to reconcile this compound’s dual roles in apoptosis and non-apoptotic cell death?
In melanoma, this compound induces caspase-3-dependent apoptosis via Bcl-2/Bax modulation . However, in HT-1080N fibrosarcoma, it triggers non-apoptotic death (partially caspase-independent), suggesting cell-type-specific mechanisms. Researchers should:
- Combine death pathway inhibitors (e.g., Z-VAD-FMK for caspases, ferrostatin-1 for ferroptosis).
- Profile death markers (e.g., PARP cleavage, lipid peroxidation) .
Q. Methodological Considerations
Q. What controls are critical for in vivo studies of this compound’s analgesic effects?
- Vehicle controls : DMSO solubility (<0.1% final concentration) to avoid solvent toxicity .
- Positive controls : Compare with established ORL1 antagonists (e.g., SB-612111).
- Behavioral assays : Use von Frey filaments or Hargreaves tests to quantify anti-allodynic effects in neuropathic pain models .
Q. How to optimize this compound dosing in preclinical cancer models?
Properties
IUPAC Name |
N-(4-amino-2-methylquinolin-6-yl)-2-[(4-ethylphenoxy)methyl]benzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2.ClH/c1-3-18-8-11-21(12-9-18)31-16-19-6-4-5-7-22(19)26(30)29-20-10-13-25-23(15-20)24(27)14-17(2)28-25;/h4-15H,3,16H2,1-2H3,(H2,27,28)(H,29,30);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLIYKXNAXKMBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415525 | |
Record name | JTC-801 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244218-51-7 | |
Record name | JTC-801 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244218517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JTC-801 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 244218-51-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | JTC-801 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I21WLZ2FP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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